Vinyl Ospemifene, a derivative of Ospemifene, is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in treating conditions associated with menopause. Ospemifene itself is indicated for the treatment of moderate to severe dyspareunia and vaginal dryness due to vulvar and vaginal atrophy, which are common symptoms of the genitourinary syndrome of menopause. Vinyl Ospemifene retains the core pharmacological properties of Ospemifene while potentially enhancing its efficacy or modifying its pharmacokinetic profile.
Ospemifene was developed as a non-steroidal estrogen receptor ligand that can act as both an agonist and antagonist depending on the target tissue. It binds to estrogen receptors alpha and beta, similar to other SERMs such as tamoxifen and toremifene. The chemical structure of Vinyl Ospemifene is based on the triphenylethylene scaffold, which is characteristic of many SERMs.
Vinyl Ospemifene falls under the category of selective estrogen receptor modulators. These compounds are designed to selectively target estrogen receptors in various tissues, producing beneficial effects in some tissues while inhibiting estrogenic activity in others.
The synthesis of Vinyl Ospemifene involves several key steps that typically include:
Vinyl Ospemifene retains the essential structure of Ospemifene with the addition of a vinyl group, enhancing its interaction with estrogen receptors. The molecular formula can be represented as .
Vinyl Ospemifene undergoes several chemical reactions typical for SERMs:
Vinyl Ospemifene operates by selectively binding to estrogen receptors in target tissues:
Research indicates that Vinyl Ospemifene enhances vaginal epithelial cell maturation while maintaining antagonistic effects in other tissues, similar to its parent compound Ospemifene.
Vinyl Ospemifene is primarily investigated for:
Systematic Nomenclature and SynonymsVinyl Ospemifene is formally designated as (Z)-2-(4-(1,2-diphenylbuta-1,3-dien-1-yl)phenoxy)ethan-1-ol. Key synonyms include:
Structural Characteristics
Structural Comparison to Ospemifene
Property | Vinyl Ospemifene | Ospemifene |
---|---|---|
Molecular Formula | C₂₄H₂₂O₂ | C₂₄H₂₃ClO₂ |
Molecular Weight | 342.43 g/mol | 378.90 g/mol |
Key Substituent | Vinyl group (-CH=CH₂) | Chloroalkyl group (-CH₂CH₂Cl) |
CAS Number | Not Assigned (NA) | 128607-22-7 |
This structural divergence arises from the replacement of Ospemifene’s chloroalkyl chain with a vinyl group, altering polarity and reactivity [5] [10].
Analytical Identifiers
Origin as a Synthetic IntermediateVinyl Ospemifene emerged indirectly through the development trajectory of Ospemifene, a SERM derived from tamoxifen analogues. Initial research (1990s) focused on modifying triphenylethylene scaffolds to enhance tissue selectivity. During metabolic studies of toremifene (a breast cancer drug), scientists identified Ospemifene as a demethylated metabolite with unique estrogenic activity in vaginal tissues [2] [4]. Vinyl Ospemifene was later synthesized as a structural variant during:
Evolution of Research Focus
Key Milestones
Year | Event | Significance | |
---|---|---|---|
1990s | Synthesis as a tamoxifen/toremifene analogue | Exploration of chloroalkyl-to-vinyl modifications | |
2003 | Characterization in preclinical vaginal atrophy models | Confirmed lack of uterine proliferation vs. estradiol | |
2013 | Ospemifene FDA approval (Osphena®) | Created need for impurity reference standards | |
2015–Present | Inclusion in pharmacopeial testing guidelines (e.g., FDA NDA 203505) | Mandated analytical quantification in drug batches | [4] [9] [10]. |
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2